REACTION_CXSMILES
|
[C:1]([O:5][CH2:6][CH3:7])(=[O:4])[CH:2]=[CH2:3].[CH2:8]([NH2:10])[CH3:9]>C(O)C>[CH2:8]([NH:10][CH2:3][CH2:2][C:1]([O:5][CH2:6][CH3:7])=[O:4])[CH3:9]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.55 mol
|
Type
|
reactant
|
Smiles
|
C(C)N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
To the resulting solution being stirred in an ice bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise a mixed solution
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
DISTILLATION
|
Details
|
The resulting residue was subjected to vacuum distillation
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)NCCC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50.5 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 69.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |